![molecular formula C34H36Cl2N2 B1262682 mitoTracker Deep Red 633](/img/structure/B1262682.png)
mitoTracker Deep Red 633
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Overview
Description
MitoTracker Deep Red 633 is a Cy5 dye and an organic chloride salt. It has a role as a fluorochrome.
Scientific Research Applications
Cancer Stem Cell Targeting
MitoTracker Deep Red (MTDR) is used in cancer research, particularly for targeting cancer stem cells (CSCs). It's a fluorescent probe that marks mitochondria in living cells and helps in metabolically fractionating breast cancer cells into different sub-populations. Studies have shown that MTDR can inhibit mammosphere formation in breast cancer cell lines and interfere with mitochondrial metabolism, making it a potential therapeutic tool against CSCs (Sargiacomo et al., 2021).
Mitophagy Flux Assessment
MTDR is instrumental in assessing mitophagy, the process of autophagic mitochondrial degradation. It aids in flow cytometry-based methodologies to determine mitophagy by marking mitochondria selectively. This approach has been validated in both cell lines and primary cell cultures, providing a new quantitative method to study mitophagy flux (Mauro-Lizcano et al., 2015).
Comparative Mitochondrial Imaging
MTDR is compared with other mitochondrial probes for effective staining and imaging. It has been shown to effectively stain mitochondria, maintaining high photostability and signal-to-noise ratio. This makes it suitable for real-time monitoring of mitochondria in neurons and other cell types (Lee et al., 2017).
Mitochondrial Health Monitoring
MTDR is used for monitoring mitochondrial mass, damage, and reactive oxygen species in cells. It helps in determining the health status and volume of mitochondria in different cell types, providing insights into the cellular health and stress levels (Puleston, 2015).
Drug Resistance Studies
In the context of drug resistance in cancer, MTDR has been shown to be a substrate of P-glycoprotein, an efflux transporter. This understanding is crucial in the design of anticancer drugs that can evade multidrug resistance mechanisms in cancer cells (Zhitomirsky et al., 2018).
properties
Product Name |
mitoTracker Deep Red 633 |
---|---|
Molecular Formula |
C34H36Cl2N2 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRSFLEQGOMAAPU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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